molecular formula C9H12N2O2 B2956931 methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate CAS No. 1499207-49-6

methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B2956931
CAS No.: 1499207-49-6
M. Wt: 180.207
InChI Key: IONSRGDHHCMINV-UHFFFAOYSA-N
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Description

Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate is a nitrogen-containing heterocyclic compound. It is known for its unique structure, which includes both pyrrole and pyrazine rings. This compound has a molecular formula of C9H12N2O2 and a molecular weight of 180.21 g/mol . It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate typically involves a multi-step process. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to provide the related N-propargylenaminones.

    Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic route described above can be scaled up for industrial purposes, provided that the reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical products.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate include:

Uniqueness

This compound is unique due to its specific arrangement of the pyrrole and pyrazine rings, which contributes to its distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)7-2-4-11-5-3-10-6-8(7)11/h2,4,10H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONSRGDHHCMINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CNCCN2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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